molecular formula C5H9ClF3NO B2870590 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride CAS No. 1408075-12-6

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B2870590
CAS No.: 1408075-12-6
M. Wt: 191.58
InChI Key: ZXWICPXOEHKXJG-UHFFFAOYSA-N
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Description

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C5H9ClF3NO and a molecular weight of 191.58 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclobutanol ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a trifluoromethyl-substituted cyclobutanone with ammonia or an amine source, followed by reduction and subsequent hydrochloride salt formation . The reaction conditions often require specific temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanones, while reduction can produce various amines or alcohol derivatives .

Scientific Research Applications

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The compound’s unique structure allows it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(difluoromethyl)cyclobutan-1-ol hydrochloride
  • 3-Amino-1-(fluoromethyl)cyclobutan-1-ol hydrochloride
  • 3-Amino-1-(methyl)cyclobutan-1-ol hydrochloride

Uniqueness

3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

3-amino-1-(trifluoromethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-3(9)2-4;/h3,10H,1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWICPXOEHKXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408075-16-0, 1408075-93-3
Record name rac-(1r,3r)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1s,3s)-3-amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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